![molecular formula C13H11N3O3S B2940044 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide CAS No. 2034554-28-2](/img/structure/B2940044.png)
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide is a heterocyclic compound known for its complex structure and potential applications across various scientific fields. The unique structural motifs, including thieno[3,2-d]pyrimidine and furan carboxamide, endow the molecule with distinct chemical properties that make it a subject of extensive research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide typically involves multi-step processes:
Step 1: Synthesis of the thieno[3,2-d]pyrimidine core. This can be achieved via cyclization reactions involving thiophene and pyrimidine derivatives under specific conditions.
Step 2: Attachment of the furan-3-carboxamide moiety. This step involves nucleophilic substitution reactions where the intermediate is treated with appropriate reagents to form the final compound.
Common reaction conditions include:
Temperature: Usually maintained between 50-100°C depending on the reaction step.
Catalysts: Lewis acids or bases often employed to facilitate reactions.
Industrial Production Methods
Industrial production may involve continuous flow processes to enhance yield and efficiency. Standard techniques like crystallization and purification under controlled conditions ensure the quality and consistency of the final product.
化学反应分析
Types of Reactions
Oxidation: Can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can convert carbonyl functionalities into corresponding alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, dichromate, or similar oxidizing agents.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: Solvents like dimethylformamide, and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products depend on the type of reaction. For example, oxidizing the thieno[3,2-d]pyrimidine moiety can produce derivatives with carboxylic acid groups, while reduction may yield alcohol derivatives.
科学研究应用
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide finds applications across various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, which could impact biochemical pathways.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties due to its ability to interact with specific molecular targets.
Industry: Utilized in material science for developing new polymers and advanced materials.
作用机制
The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. It may bind to active sites, inhibiting or modulating the function of these biological macromolecules, and alter cellular pathways involved in disease progression or physiological functions.
相似化合物的比较
When compared to similar heterocyclic compounds, N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide stands out due to its unique combination of thieno[3,2-d]pyrimidine and furan carboxamide. Similar compounds include:
Thieno[3,2-d]pyrimidine derivatives: Known for diverse biological activities.
Furan carboxamides: Often studied for their pharmaceutical applications.
The distinct structural features of this compound provide it with unique reactivity and biological properties that make it an appealing compound for further research.
There you have it
属性
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c17-12(9-1-5-19-7-9)14-3-4-16-8-15-10-2-6-20-11(10)13(16)18/h1-2,5-8H,3-4H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCPRQHTXCAMMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
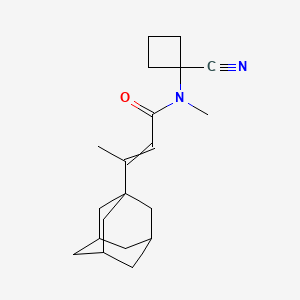
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2939963.png)
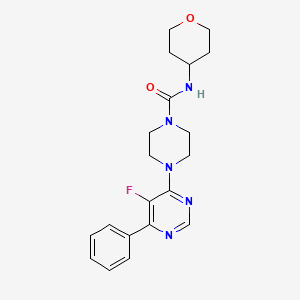
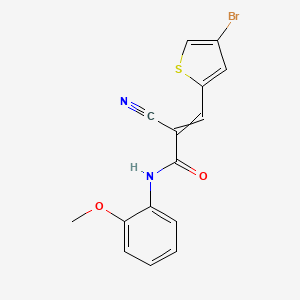
![6,9-Dioxa-2-azaspiro[4.5]decan-7-ylmethanol;hydrochloride](/img/structure/B2939967.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2939970.png)
![N-(2,4-dimethoxyphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2939971.png)
amine](/img/structure/B2939974.png)
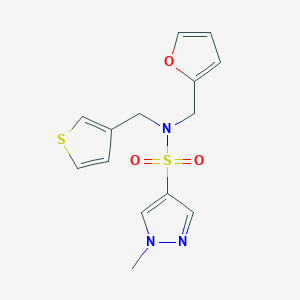
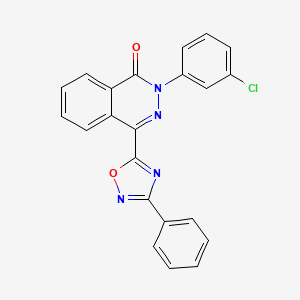
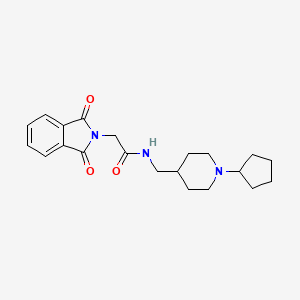
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2939980.png)
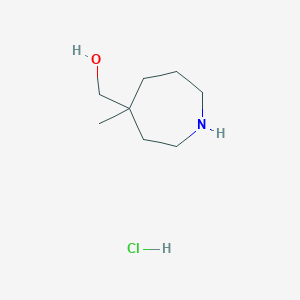
![2-[1-(Benzylsulfonyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B2939983.png)
